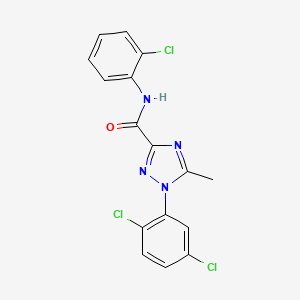

N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-13-5-3-2-4-11(13)18)22-23(9)14-8-10(17)6-7-12(14)19/h2-8H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMAZNOZQMRNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS: 338407-95-7) is a compound belonging to the class of 1,2,4-triazole derivatives. This article presents a detailed overview of its biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant research findings and data.

- Molecular Formula : C16H11Cl3N4O

- Molecular Weight : 381.65 g/mol

- CAS Number : 338407-95-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings regarding its pharmacological effects are summarized below:

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluated the effects of various 1,2,4-triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The results indicated that:

- Compounds significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by 44–60% at higher concentrations.

- The most potent compounds in this regard were identified as 3a and 3c , which inhibited TNF-α production effectively at medium doses .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. The study reported:

- Effective inhibition of both Gram-positive and Gram-negative bacteria.

- Compounds demonstrated lower toxicity levels while maintaining significant antimicrobial efficacy .

Antiproliferative Effects

The antiproliferative activity was evaluated using cancer cell lines. The compound's derivatives exhibited varying degrees of cytotoxicity against leukemia cell lines such as K562 and CCRF-SB. Notably:

- The CC50 values for certain derivatives were significantly lower than those for standard treatments like ribavirin.

- These results suggest a potential for developing new anticancer agents based on the triazole framework .

Data Summary Table

Case Studies

Several case studies have been documented to illustrate the effectiveness of triazole derivatives in clinical settings:

-

Case Study on Anti-inflammatory Effects :

- A group of researchers synthesized a series of triazole derivatives and evaluated their impact on inflammatory markers in PBMCs. The study concluded that specific modifications in the triazole structure could enhance anti-inflammatory activity significantly.

-

Antimicrobial Efficacy Study :

- In a controlled laboratory setting, various triazole compounds were tested for their ability to inhibit bacterial growth. Results indicated that the presence of halogen substituents contributed to increased antimicrobial potency.

-

Cancer Cell Line Evaluation :

- A comparative study assessed the cytotoxic effects of triazole derivatives on multiple cancer cell lines. It was found that compounds with specific structural features exhibited enhanced antiproliferative properties compared to others.

Preparation Methods

Cyclocondensation of Carboxylic Acid Derivatives

A widely cited method involves cyclocondensation reactions starting from substituted malonate esters or hydrazide precursors. The patent WO2004026301A1 outlines a multi-step protocol:

Step 1: Synthesis of Methyl 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-1H-1,2,4-Triazole-3-Carboxylate

- Condensation of dimethyl 2-(4-chlorobenzoylamino)malonate with 2,4-dichlorophenylhydrazine in acetone at 0°C.

- Cyclization via reflux in methanol with sodium methoxide, yielding the triazole ester (30% yield).

Step 2: Hydrolysis to Carboxylic Acid

- The ester intermediate is treated with aqueous potassium hydroxide (45%) under reflux, producing the corresponding carboxylic acid in 92% yield.

Step 3: Amide Formation

One-Pot Triazole Formation via Thiosemicarbazide Intermediates

Adapting methodologies from Abacı et al., the triazole ring can be constructed in a one-pot procedure:

- Formation of Thiosemicarbazide :

- Reaction of 4-chlorobenzohydrazide with methyl isothiocyanate in ethanol yields the thiosemicarbazide intermediate.

- Cyclization :

- Refluxing the intermediate in 4N sodium hydroxide induces cyclodehydration, forming the triazole-thione.

- Oxidation and Aminolysis :

Key Advantages :

- Reduced purification steps compared to multi-step protocols.

- Yields up to 77% for analogous compounds.

Optimization Strategies

Regioselectivity Control

Purification Techniques

- Recrystallization : Methanol and ethanol are preferred for isolating the final carboxamide due to its limited solubility in cold alcohols.

- Chromatography : Flash chromatography (ethyl acetate/petroleum ether, 7:3) resolves intermediates with similar polarities.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) confirms >99% purity for batches synthesized via the patent method.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 30–92 | >99.5 | High regioselectivity | Multi-step, time-intensive |

| One-Pot | 50–77 | 98–99 | Fewer intermediates | Requires oxidation step |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-chlorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to minimize trial numbers while accounting for variables like reaction temperature, solvent polarity, and catalyst loading. For example, K₂CO₃ in DMF is a common base-solvent system for triazole carboxamide synthesis . Optimize stepwise yields using orthogonal techniques (e.g., TLC monitoring) and purity checks via HPLC .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole ring vibrations.

- NMR : Analyze ¹H/¹³C signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Cross-reference data with computational simulations (e.g., DFT) for validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

- Enzyme Inhibition : Use fluorescence-based assays for kinases or proteases.

- Cytotoxicity : Employ MTT/XTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

Synthesize analogs with systematic substitutions (e.g., halogens at 2,5-dichlorophenyl or methyl group variations).

Test biological activity across analogs using standardized assays.

Apply QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity trends.

Use molecular docking to predict binding modes to targets like kinase domains .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer : Implement an iterative feedback loop:

Compare quantum chemical calculations (e.g., activation energies from DFT) with experimental kinetics.

Adjust computational parameters (e.g., solvation models) to align with empirical observations.

Validate revised models with new synthetic routes (e.g., alternative coupling reagents) .

Q. How can reaction mechanisms for triazole ring formation be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Intermediate Trapping : Use low-temperature NMR to identify transient species.

- Computational Path Sampling : Apply nudged elastic band (NEB) methods to map energy landscapes for cyclization steps .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer :

Degradation Studies : Expose the compound to UV light (simulating sunlight) and analyze photoproducts via LC-MS.

Soil/Water Partitioning : Measure log Kow and soil sorption coefficients (Kd) using OECD guidelines.

Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna) under OECD 202 protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.